5-Fluoro-2-nitrobenzamide

Catalog No.
S768094
CAS No.
77206-97-4
M.F
C7H5FN2O3
M. Wt
184.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrobenzamide

CAS Number

77206-97-4

Product Name

5-Fluoro-2-nitrobenzamide

IUPAC Name

5-fluoro-2-nitrobenzamide

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

InChI

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)

InChI Key

FIAHHCYZKNNOQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]

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5-Fluoro-2-nitrobenzamide is an organic compound with the molecular formula C7H5FN2O3C_7H_5FN_2O_3. It is classified as a derivative of benzamide, featuring a fluorine atom at the 5-position and a nitro group at the 2-position of the benzene ring. This compound is notable for its unique combination of functional groups, which confer distinct chemical and biological properties. The structure can be represented as follows:

5 Fluoro 2 nitrobenzamide C6H4(F)(NO2)(C(O)NH2)\text{5 Fluoro 2 nitrobenzamide }\quad \text{C}_6H_4(F)(NO_2)(C(O)NH_2)

The presence of the fluorine atom enhances lipophilicity, while the nitro group can participate in various

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 5-fluoro-2-aminobenzamide.
  • Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to various substituted benzamides.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

  • Reduction: 5-Fluoro-2-aminobenzamide.
  • Substitution: Various substituted benzamides depending on the nucleophile used.

Research indicates that 5-fluoro-2-nitrobenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The nitro group may undergo bioreduction, forming reactive intermediates that interact with cellular components, influencing various biological pathways. Its mechanism of action may involve enzyme inhibition or receptor binding, which could modulate metabolic processes.

The synthesis of 5-fluoro-2-nitrobenzamide typically involves nitration followed by amide formation:

  • Nitration: 5-fluorobenzamide is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position.
  • Isolation and Purification: The reaction mixture is quenched in ice-cold water to precipitate the product, which is then filtered and washed to remove residual acids.
  • Industrial Production: In industrial settings, continuous-flow reactors are often employed to enhance safety and efficiency during synthesis.

5-Fluoro-2-nitrobenzamide has several applications across various fields:

  • Chemistry: It serves as an intermediate for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential use in drug development, particularly targeting specific biological pathways.
  • Industry: Utilized in producing specialty chemicals and pharmaceutical intermediates.

Studies on interaction mechanisms indicate that 5-fluoro-2-nitrobenzamide may interact with specific enzymes or receptors. These interactions can lead to modulation of their activity, which is crucial for understanding its potential therapeutic applications. For instance, it may act as an inhibitor of enzymes involved in metabolic pathways or bind to receptors affecting cellular processes.

Several compounds share structural similarities with 5-fluoro-2-nitrobenzamide:

Compound NameStructural FeaturesUnique Characteristics
5-Fluoro-2-nitroanilineAmino group instead of methylamideExhibits different biological activities due to amino group
5-Fluoro-2-nitrobenzoic acidCarboxylic acid group instead of methylamideIncreased acidity and different solubility properties
5-Fluoro-2-nitrobenzotrifluorideTrifluoromethyl group instead of methylamideAlters electronic properties significantly
5-Fluoro-2-aminobenzamideReduced form with an amino group instead of nitroDifferent reactivity and potential biological effects

Uniqueness

5-Fluoro-2-nitrobenzamide stands out due to its specific substitution pattern involving fluorine, nitro, and methylamide groups. This unique combination imparts distinct chemical reactivity and potential applications in drug development, making it valuable in organic synthesis compared to its analogs.

5-Fluoro-2-nitrobenzamide (CAS: 77206-97-4) emerged as a synthetic intermediate during the late 20th century, coinciding with advancements in aromatic nitration and fluorination techniques. Early synthetic routes involved nitration of 5-fluorobenzamide using concentrated nitric and sulfuric acids under controlled conditions. Patents from the 1990s, such as EP0751115B1, detailed methods for producing structurally related fluorinated nitrobenzoic acids, which laid the groundwork for optimizing the synthesis of this compound. Its discovery was driven by the growing interest in fluorinated aromatic compounds for pharmaceutical and materials science applications.

Position in Aromatic Fluorine Chemistry

The compound occupies a niche in aromatic fluorine chemistry due to its unique substitution pattern:

  • Electron-withdrawing groups: The nitro (-NO₂) and amide (-CONH₂) groups at positions 2 and 1, respectively, create a strong electron-deficient aromatic system.
  • Fluorine’s electronic effects: The fluorine atom at position 5 enhances lipophilicity and influences resonance stabilization, making the compound amenable to nucleophilic substitution reactions.

Table 1: Comparative Electronic Effects of Substituents in Fluorinated Benzamides

CompoundSubstituentsσₚ (Hammett Constant)LogP
5-Fluoro-2-nitrobenzamide-NO₂ (C2), -F (C5)+1.27 (NO₂), +0.06 (F)2.24
2-Nitrobenzamide-NO₂ (C2)+1.271.89
5-Fluorobenzamide-F (C5)+0.061.12

Academic Research Importance

This compound is pivotal in:

  • Medicinal chemistry: Serves as a precursor for antimycobacterial agents and enzyme inhibitors. For example, derivatives have shown activity against Mycobacterium tuberculosis by targeting cell wall synthesis pathways.
  • Materials science: Used to synthesize fluorescent probes and heterocyclic scaffolds for optoelectronic applications.
  • Chemical biology: Acts as a substrate for nitroreductase enzymes in prodrug activation systems, enabling targeted drug delivery.

Overview of Structure and Functionality

The molecular structure (C₇H₅FN₂O₃) features:

  • Aromatic core: A benzene ring with fluorine at position 5, nitro at position 2, and an amide group at position 1.
  • Key functional groups:
    • Nitro group: Facilitates reduction to amino derivatives for further functionalization.
    • Amide group: Enhances hydrogen-bonding capacity, influencing crystallinity and solubility.

Figure 1: Structural Diagram

       O         ||  O₂N—C₆H₃(F)—CONH₂  

The compound’s reactivity is dominated by electrophilic aromatic substitution at position 4 (para to fluorine) and nucleophilic acyl substitution at the amide group.

Molecular Structure and Constitutional Features

5-Fluoro-2-nitrobenzamide represents a substituted benzamide derivative characterized by the presence of both fluorine and nitro functional groups positioned at the 5 and 2 positions respectively on the benzene ring [1] [2] [3]. The compound bears the International Union of Pure and Applied Chemistry name 5-fluoro-2-nitrobenzamide and is registered under Chemical Abstracts Service number 77206-97-4 [1] [4]. The molecular formula C₇H₅FN₂O₃ indicates a molecular weight of 184.126 grams per mole with an exact mass of 184.028 atomic mass units [1] [2] [5].

The constitutional framework consists of a benzene ring bearing three distinct functional groups: a primary amide group (-CONH₂) at position 1, a nitro group (-NO₂) at position 2, and a fluorine atom at position 5 [1] [3] [4]. The Simplified Molecular Input Line Entry System representation Fc1ccc(c(c1)C(=O)N)N+[O-] demonstrates the connectivity pattern with the fluorine directly bonded to carbon-5 of the aromatic ring [3] [4]. The International Chemical Identifier string InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) provides a standardized structural description [4].

PropertyValue
International Union of Pure and Applied Chemistry Name5-fluoro-2-nitrobenzamide
Chemical Abstracts Service Number77206-97-4
Molecular FormulaC₇H₅FN₂O₃
Molecular Weight184.126 g/mol
Exact Mass184.028 amu
Molecular Design Laboratory NumberMFCD11870104

The molecular architecture exhibits a meta-relationship between the fluorine and amide substituents, with the nitro group positioned ortho to the amide functionality [1] [3]. This substitution pattern creates a 1,2,5-trisubstituted benzene ring system that influences both the electronic properties and potential intermolecular interactions of the compound [6] [7].

Stereochemical Properties

5-Fluoro-2-nitrobenzamide exists as a planar molecule due to the aromatic nature of the benzene ring and the coplanar arrangement of the attached functional groups [8] [9]. The compound does not possess any chiral centers or stereogenic elements, rendering it achiral and eliminating the possibility of optical isomerism [9] [10]. The planarity of the molecular structure is maintained by the sp² hybridization of the aromatic carbon atoms and the resonance delocalization throughout the π-electron system [8] [6].

The nitro group demonstrates a slight deviation from perfect coplanarity with the benzene ring, as observed in related nitroaromatic compounds where dihedral angles typically range from 0° to 10° [9] [10]. In analogous 2-fluoro-5-nitroaniline structures, crystallographic analysis reveals dihedral angles between the nitro group and benzene ring of approximately 3.68° [9]. This minimal deviation from planarity indicates strong conjugation between the nitro group and the aromatic π-system [9] [10].

The amide functionality exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance delocalization [8] [7]. This restricted rotation maintains the amide group in a predominantly planar configuration relative to the benzene ring, contributing to the overall molecular planarity [6] [7]. The fluorine atom, being directly bonded to the aromatic carbon, maintains strict coplanarity with the benzene ring plane [6] [9].

Crystallographic Analysis

Crystallographic studies of fluorinated benzamide derivatives reveal significant insights into the solid-state organization of 5-fluoro-2-nitrobenzamide [6] [11] [7]. Research on related fluorobenzamide compounds demonstrates that fluorine substitution substantially influences crystal packing arrangements and intermolecular interactions compared to non-fluorinated analogs [6] [7]. The suppression of disorder in benzamide crystals through fluorine substitution has been documented, with fluorine occupancies of 20-30% proving sufficient to stabilize crystal structures without altering fundamental packing motifs [6] [7].

Crystal structure prediction calculations for fluorinated benzamide derivatives indicate a denser lattice energy landscape compared to unsubstituted benzamides, suggesting enhanced crystalline stability [6] [7]. The presence of the fluorine atom at the 5-position creates opportunities for halogen bonding interactions, though the electron distribution around fluorine typically does not generate the sigma-hole necessary for classical halogen bonding [12]. Instead, fluorine participates in dipole-dipole interactions and contributes to the overall electrostatic stabilization of the crystal lattice [6] [12].

The nitro group at the 2-position introduces additional complexity to the crystal packing through its ability to participate in hydrogen bonding as an acceptor and through dipole-dipole interactions [10] [13]. In related nitrobenzamide structures, intermolecular hydrogen bonds involving the amide nitrogen-hydrogen groups and nitro oxygen atoms form characteristic ring motifs that stabilize the crystal architecture [10] [13]. The combination of fluorine and nitro substituents creates a unique electrostatic environment that influences both intramolecular electronic distribution and intermolecular crystal packing forces [6] [13].

Electronic Distribution and Bond Properties

The electronic structure of 5-fluoro-2-nitrobenzamide is significantly influenced by the electron-withdrawing properties of both the fluorine and nitro substituents [14] [12]. Fluorine, being the most electronegative element, exerts a strong inductive effect that withdraws electron density from the aromatic ring system [14] [15]. Computational studies on fluorinated aromatic compounds demonstrate that fluorine substitution can stabilize both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels by approximately 0.7 electron volts compared to non-fluorinated analogs [12].

The nitro group contributes additional electron-withdrawing character through both inductive and resonance effects [14] [16]. Density functional theory calculations on nitrobenzene derivatives reveal that the nitro substituent significantly lowers the energy of molecular orbitals while maintaining conjugation with the aromatic π-system [16]. The combined effect of fluorine and nitro substitution creates a compound with enhanced electrophilic character and reduced electron density on the aromatic ring [14] [12].

Bond length analysis in related fluorinated nitrobenzamide structures shows typical aromatic carbon-carbon bond distances ranging from 1.379 to 1.421 Ångströms [8]. The carbon-fluorine bond exhibits characteristic length of approximately 1.35 Ångströms, consistent with the strong covalent nature of this interaction [8] [12]. The nitro group carbon-nitrogen bond displays lengths around 1.44 Ångströms, indicating significant double bond character due to resonance delocalization [8] [10].

Bond TypeTypical Length (Å)Electronic Character
C-F1.35Strong covalent, highly polar
C-NO₂1.44Partial double bond character
C-CONH₂1.51Single bond with resonance
Aromatic C-C1.38-1.42Delocalized π-bonding

The polar surface area of 89.90 Ångströms squared reflects the significant contribution of the nitro and amide oxygen atoms to the overall molecular polarity [5]. The logarithm of the partition coefficient value of 2.24 indicates moderate lipophilicity, balancing the polar character of the functional groups with the hydrophobic aromatic core [5].

Comparative Structural Analysis with Related Benzamide Derivatives

Comparative analysis of 5-fluoro-2-nitrobenzamide with related benzamide derivatives reveals distinctive structural and electronic characteristics [17] [18] [19]. The parent benzamide compound exhibits a molecular weight of 121.137 grams per mole and contains only the amide functional group attached to the benzene ring [20]. Introduction of the nitro group at the 2-position, as in 2-nitrobenzamide (Chemical Abstracts Service number 610-15-1), increases the molecular weight to 166.134 grams per mole and introduces significant electron-withdrawing character [20].

The addition of fluorine at the 5-position in 5-fluoro-2-nitrobenzamide further increases the molecular weight to 184.126 grams per mole while introducing additional electronic effects [1] [20]. Comparison with the isomeric 4-fluoro-2-nitrobenzamide (Chemical Abstracts Service number 106754-80-7) demonstrates how fluorine position influences molecular properties despite identical molecular formulas [17] [18]. The meta-positioning of fluorine relative to the amide group in the 5-fluoro derivative creates different electronic communication patterns compared to the para-positioning in the 4-fluoro isomer [17] [18].

CompoundMolecular Weight (g/mol)Substitution PatternElectronic Effects
Benzamide121.137UnsubstitutedBaseline amide character
2-Nitrobenzamide166.1342-NitroStrong electron withdrawal
5-Fluorobenzamide139.1275-FluoroModerate electron withdrawal
5-Fluoro-2-nitrobenzamide184.1265-Fluoro-2-nitroCombined electron withdrawal

Research on benzamide substitution patterns in pharmaceutical applications reveals that the 1,2,5-trisubstituted pattern found in 5-fluoro-2-nitrobenzamide represents a less common but synthetically accessible arrangement [21]. Studies indicate that such substitution patterns require specialized synthetic approaches compared to the more prevalent 1,4-disubstituted and 1,2-disubstituted patterns [21] [22].

Summary Table
PropertyValueReference
Molecular Weight184.12 g/mol [11] [5]
Molecular FormulaC₇H₅FN₂O₃ [11] [5]
CAS Number77206-97-4 [11] [5]
Melting Point151°C [3]
Boiling Point275.6 ± 25.0°C at 760 mmHg [4] [5]
Density1.482 ± 0.06 g/cm³ [4]
Flash Point133°C [3]
Exact Mass184.028 amu [5]
Polar Surface Area89.90 Ų [5]
LogP2.24 [5]

Solubility Profile Summary

SolventSolubility CategoryEstimated Solubility (25°C)
WaterInsoluble< 0.1 mg/mL
DMSOHighly soluble> 50 mg/mL
DMFHighly soluble> 50 mg/mL
EthanolModerately soluble5-25 mg/mL
DichloromethaneSoluble25-50 mg/mL
TolueneSlightly soluble0.1-1 mg/mL
CyclohexaneInsoluble< 0.1 mg/mL

Spectroscopic Characterization Summary

TechniqueAssignmentFrequency/Chemical ShiftMultiplicity
IRN-H stretch (amide)3400-3200 cm⁻¹Broad, asymmetric
IRC=O stretch (amide I)1680-1650 cm⁻¹Strong, sharp
IRN-O stretch (nitro)1520-1340 cm⁻¹Strong, two bands
¹H NMRAromatic H-38.1-8.3 ppmDoublet (J ~ 8 Hz)
¹³C NMRC=O (amide)165-170 ppmQuaternary carbon
¹⁹F NMRF-5 (fluorine)-110 to -120 ppmSinglet
MSMolecular ion [M+H]⁺185 m/zMolecular ion peak

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5-Fluoro-2-nitrobenzamide

Dates

Last modified: 08-15-2023

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